

Chemical structure and IUPAC name of 1-(2-Bromo-6-methoxyphenyl)ethanone

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Compound of Interest

Compound Name:	1-(2-Bromo-6-methoxyphenyl)ethanone
Cat. No.:	B2996582

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An In-Depth Technical Guide to **1-(2-Bromo-6-methoxyphenyl)ethanone**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-(2-Bromo-6-methoxyphenyl)ethanone**, a key chemical intermediate. It is designed for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, properties, synthesis, and applications, grounded in authoritative scientific principles.

Core Identity: Structure and Nomenclature

1-(2-Bromo-6-methoxyphenyl)ethanone is a disubstituted aromatic ketone. The core structure consists of an acetophenone moiety where the phenyl ring is substituted with a bromine atom and a methoxy group at the ortho-positions relative to the acetyl group. This specific substitution pattern imparts unique reactivity and steric properties, making it a valuable building block in organic synthesis.

The definitive nomenclature and identifiers for this compound are established by authoritative chemical databases.[\[1\]](#)

- IUPAC Name: **1-(2-bromo-6-methoxyphenyl)ethanone**[\[1\]](#)

- Synonyms: 2'-Bromo-6'-methoxyacetophenone, Ethanone, 1-(2-bromo-6-methoxyphenyl)-[[1](#)]
[[2](#)]
- CAS Number: 380225-68-3[[2](#)][[3](#)]

Below is a visualization of the compound's two-dimensional chemical structure.

Caption: 2D Structure of **1-(2-Bromo-6-methoxyphenyl)ethanone**

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental settings.

Property	Value	Source
Molecular Formula	C ₉ H ₉ BrO ₂	[1]
Molecular Weight	229.07 g/mol	[1][2]
Physical Form	Solid	[2]
Purity	Typically ≥97%	[2]
XLogP3	2.3	[1]
Hydrogen Bond Donors	0	[1]
Hydrogen Bond Acceptors	2	[1]

Spectroscopic data provides the empirical backbone for structure verification. For **1-(2-Bromo-6-methoxyphenyl)ethanone**, characteristic spectral information is available, including ¹H NMR, Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy, which are essential for confirming its identity and purity in a laboratory setting.[[1](#)]

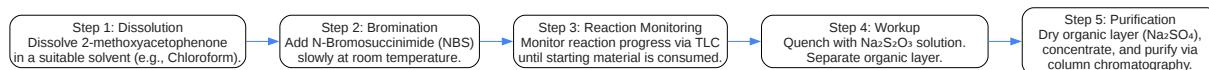
Synthesis Protocol and Mechanistic Rationale

The synthesis of substituted acetophenones is a cornerstone of organic chemistry. While multiple pathways exist for the bromination of ketones, a common and effective method

involves the electrophilic substitution of a precursor molecule. A plausible and widely applicable synthesis starts from 2-methoxyacetophenone.

Experimental Protocol: Alpha-Bromination of 2-Methoxyacetophenone

This protocol describes a laboratory-scale synthesis using a common brominating agent.



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Caption: Workflow for the Synthesis of Brominated Methoxyacetophenones.

Detailed Steps:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of the starting material, 2-methoxyacetophenone, in a suitable solvent like chloroform or acetic acid.
- Reagent Addition: Slowly add 1.05 equivalents of a brominating agent, such as N-Bromosuccinimide (NBS) or Copper(II) Bromide (CuBr_2).^{[4][5]} The choice of reagent is critical.
 - Causality: NBS is often preferred for alpha-bromination of ketones as it provides a low, steady concentration of bromine, minimizing side reactions like aromatic bromination, which can be promoted by the activating methoxy group. CuBr_2 is an alternative that can also achieve selective alpha-bromination, often under reflux conditions.^[6]
- Reaction Execution: Stir the mixture at room temperature or gentle heat (40-50 °C) and monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Aqueous Workup: Once the starting material is consumed, cool the reaction mixture and quench it by adding a saturated aqueous solution of sodium thiosulfate to neutralize any

remaining bromine.

- Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified using silica gel column chromatography to yield pure **1-(2-Bromo-6-methoxyphenyl)ethanone**.

This self-validating protocol includes a monitoring step (TLC) and a robust purification stage, ensuring the final product's identity and purity can be confirmed by spectroscopic methods.

Applications in Research and Drug Development

The strategic placement of the bromo, methoxy, and acetyl groups makes **1-(2-Bromo-6-methoxyphenyl)ethanone** a highly versatile intermediate in the synthesis of complex organic molecules and pharmacologically active compounds.

- Building Block for Heterocyclic Synthesis: The ketone and the bromine atom are reactive handles for constructing various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. The bromine atom, for instance, is a good leaving group for nucleophilic substitution reactions and a handle for cross-coupling reactions.
- Precursor for Enzyme Inhibitors: Halogenated acetophenones are known precursors for synthesizing enzyme inhibitors. For example, the related isomer 2-Bromo-2'-methoxyacetophenone has been identified as an irreversible inhibitor of MurA, an enzyme essential for bacterial cell wall synthesis in *E. coli*, with an IC_{50} of 0.38 μM .^[7] This highlights the potential of the bromo-methoxy-acetophenone scaffold in developing novel antibacterial agents.
- Synthesis of Chalcones: This compound can serve as a starting material for synthesizing chalcones, a class of compounds with significant biological activities.^[8] The acetyl group can undergo condensation reactions with various aldehydes to form the characteristic chalcone backbone.

The utility of this compound lies in its ability to introduce a specific substituted phenyl ring into a larger target molecule, influencing its steric and electronic properties, and ultimately its biological activity.

Safety and Handling

As with many alpha-halogenated ketones, **1-(2-Bromo-6-methoxyphenyl)ethanone** should be handled with care. These compounds are often classified as lachrymators and can be corrosive.

- General Handling: Use in a well-ventilated fume hood.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.^[9]
- Hazard Classifications: Similar compounds are classified with hazard statements such as H314 (Causes severe skin burns and eye damage).^[9] Always consult the specific Safety Data Sheet (SDS) before use.
- Storage: Store in a cool, dry place, sealed in a dry environment.^[3]

Conclusion

1-(2-Bromo-6-methoxyphenyl)ethanone is more than a catalog chemical; it is a strategic synthetic intermediate whose value is defined by its structural features. The ortho-bromo and methoxy substituents provide a unique chemical environment that enables its use in the targeted synthesis of complex molecules, particularly in the field of medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage its potential in their scientific endeavors.

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